molecular formula C20H25ClFNO2 B2961496 2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide CAS No. 1797695-43-2

2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide

Cat. No.: B2961496
CAS No.: 1797695-43-2
M. Wt: 365.87
InChI Key: PDQKMOZSCIONQR-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is a synthetic organic compound of high interest in medicinal chemistry and pharmacological research. This molecule features a 2-chloro-6-fluorophenylacetamide scaffold, a structure found in compounds with various documented biological activities , linked to a methoxy-substituted adamantane group. The adamantane moiety is known to influence a compound's lipophilicity and metabolic stability, making this hybrid molecule a valuable candidate for structure-activity relationship (SAR) studies. Its primary research applications are anticipated to include exploration as a potential modulator of enzyme and receptor functions, particularly in early-stage in vitro biochemical and cellular assays. Researchers may utilize this chemical as a key intermediate or building block in the synthesis of more complex target molecules for the development of new therapeutic agents. The precise mechanism of action, molecular targets, and specific research applications for this compound are subject to ongoing investigation and must be validated by the researcher. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(2-methoxy-2-adamantyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClFNO2/c1-25-20(14-6-12-5-13(8-14)9-15(20)7-12)11-23-19(24)10-16-17(21)3-2-4-18(16)22/h2-4,12-15H,5-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQKMOZSCIONQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chloro-Fluorophenyl Intermediate: This step involves the halogenation of a phenyl ring to introduce chlorine and fluorine atoms at specific positions. Common reagents for this step include chlorine gas and fluorine-containing compounds under controlled conditions.

    Introduction of the Adamantane Moiety: The adamantane group is introduced through a nucleophilic substitution reaction, where the methoxyadamantane reacts with the chloro-fluorophenyl intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate product reacts with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide has been studied for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe for studying biological processes due to its unique chemical properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.

    Gene Expression: Affecting the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences lie in the substituents on the phenyl ring and the N-linked groups. Below is a comparative table of select acetamide derivatives:

Compound Name Phenyl Substituents N-Substituent Molecular Weight (g/mol) Reported Use/Activity Source
Target Compound 2-chloro-6-fluoro 2-Methoxyadamantan-2-ylmethyl ~407.9 (estimated) Hypothesized: CNS or antiviral (adamantane analogy) -
Dimethenamid 2-chloro (thienyl-linked) 2-Methoxy-1-methylethyl + 2,4-dimethyl-3-thienyl 275.8 (C₁₃H₂₁ClNO₂S) Herbicide (pre-emergent)
N-(3-Chloro-4-Fluorophenyl)-2,2-Diphenylacetamide 3-chloro-4-fluoro Diphenyl 339.8 (C₂₀H₁₅ClFNO) Ligand in coordination chemistry
2-(2-Chloro-6-Fluorophenyl)-N-[(4-Sulfamoylphenyl)methyl]acetamide 2-chloro-6-fluoro 4-Sulfamoylphenylmethyl 356.8 (C₁₅H₁₄ClFN₂O₃S) Potential antimicrobial (sulfonamide analogy)

Key Structural and Functional Differences

  • Phenyl Substituents: The target compound’s 2-chloro-6-fluoro arrangement creates ortho-substitution, leading to steric hindrance and altered electronic effects compared to 3-chloro-4-fluoro in ’s compound . Dimethenamid () lacks fluorine but includes a thienyl group, which may enhance soil activity in herbicides .
  • N-Substituents :

    • The adamantane group in the target compound is distinctively bulky and lipophilic, likely improving blood-brain barrier penetration compared to simpler alkyl or aryl groups (e.g., dimethenamid’s methoxy-1-methylethyl group) .
    • The sulfamoyl group in ’s analog introduces hydrogen-bonding capability, which is absent in the target compound but common in antimicrobial agents .

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is a member of the class of acetamides, notable for its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H20ClFNO2C_{16}H_{20}ClFNO_2, and it features a chloro-fluorophenyl group and a methoxyadamantane moiety, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity: Exhibits inhibitory effects against various bacterial strains.
  • Anti-inflammatory Effects: Reduces inflammation in animal models.
  • Analgesic Properties: Demonstrates pain-relieving effects comparable to standard analgesics.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Pro-inflammatory Mediators: The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
  • Modulation of Neurotransmitter Systems: It may interact with serotonin and norepinephrine pathways, contributing to its analgesic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various acetamides, including this compound. It was found to be effective against Gram-positive and Gram-negative bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .

Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, the compound significantly reduced paw edema in rats when administered at doses of 10 mg/kg and 20 mg/kg. The reduction in edema was comparable to that observed with indomethacin, a standard anti-inflammatory drug .

Study 3: Analgesic Effects

A study assessing the analgesic properties demonstrated that the compound provided significant pain relief in the formalin test model. The results indicated a reduction in both phases of pain response, suggesting both peripheral and central analgesic effects .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatorySignificant reduction in paw edema
AnalgesicPain relief in formalin test

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